8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione
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Overview
Description
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione is a compound known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes .
Preparation Methods
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the but-2-ynyl and aminopiperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety .
Chemical Reactions Analysis
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopiperidinyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of DPP-4 in various biological processes.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it helps regulate blood glucose levels by inhibiting DPP-4.
Industry: It is utilized in the pharmaceutical industry for the production of antidiabetic drugs .
Mechanism of Action
The mechanism of action of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves the inhibition of DPP-4. By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Compared to other DPP-4 inhibitors, 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione exhibits superior potency and a longer duration of action. Similar compounds include:
- Sitagliptin
- Alogliptin
- Saxagliptin
- Vildagliptin These compounds share a similar mechanism of action but differ in their chemical structure, potency, and pharmacokinetic properties .
Properties
Molecular Formula |
C15H20N6O2 |
---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H20N6O2/c1-3-4-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-5-6-10(16)9-20/h10H,5-9,16H2,1-2H3,(H,18,22,23)/t10-/m1/s1 |
InChI Key |
ZJOXRIAUUWDXDW-SNVBAGLBSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)NC2=O)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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